N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a structurally complex heterocyclic compound featuring two distinct benzothiazole-derived moieties: a 6-methoxy-substituted benzothiazolylidene group and a 3-oxo-benzothiazolyl group linked via a butanamide bridge. Its structural analysis must therefore rely on comparisons with analogous compounds and established methodologies, such as X-ray crystallography via SHELX or spectroscopic techniques .
Properties
Molecular Formula |
C19H17N3O3S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H17N3O3S2/c1-25-12-8-9-14-16(11-12)26-19(20-14)21-17(23)7-4-10-22-18(24)13-5-2-3-6-15(13)27-22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,21,23) |
InChI Key |
ABHSCNXWOLAOIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves the condensation of appropriate benzothiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the benzothiazole ring.
Scientific Research Applications
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs can be compared to those of similar molecules described in the evidence:
Physicochemical and Reactivity Differences
- Solubility : The target compound’s methoxy and amide groups may enhance solubility in polar solvents compared to the chloro- and methyl-substituted benzodithiazine in .
- Biological Relevance : The N,O-bidentate group in facilitates metal interactions, whereas the target compound’s benzothiazole cores might mimic bioactive scaffolds found in antitumor or antimicrobial agents.
Research Implications and Limitations
While direct experimental data for the target compound are absent in the provided evidence, comparisons with structurally related molecules highlight:
Biological Activity
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzothiazole moiety, which is often associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 385.5 g/mol. The structure includes key functional groups such as methoxy and amide, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O3S2 |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain benzoxazole derivatives inhibited the quorum sensing system in Pseudomonas aeruginosa, reducing biofilm formation and virulence factors such as elastase production .
2. Anticancer Properties
The potential anticancer effects of this compound are supported by its structural similarity to other known anticancer agents. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.
3. Enzyme Inhibition
Benzothiazole-based compounds have been investigated for their ability to inhibit specific enzymes linked to disease processes. For example, some studies have focused on their role as inhibitors of protein kinases and other enzymes involved in cancer progression .
Case Studies
Several case studies and research findings provide insights into the biological activities of related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that a related benzothiazole compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
The mechanism of action for this compound may involve:
- Binding to Enzymes/Receptors: The compound may interact with specific molecular targets such as enzymes or receptors, altering their activity.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Q & A
Q. What crystallographic software tools are essential for refining complex hydrogen-bonding networks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
